molecular formula C8H6N2O B147197 Imidazo[1,2-A]pyridine-8-carbaldehyde CAS No. 136117-74-3

Imidazo[1,2-A]pyridine-8-carbaldehyde

Cat. No. B147197
M. Wt: 146.15 g/mol
InChI Key: NVRSZEFZHMVGRS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This class of compounds has garnered interest due to their diverse biological activities and potential as pharmacophores in drug discovery .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation . Additionally, multicomponent reactions have been employed to generate imidazo[1,2-a]pyridine carbenes, which can further react to produce various derivatives . Rhodium-catalyzed C–H functionalization has also been used to synthesize naphtho[1',2':4,5]imidazo[1,2-a]pyridines, demonstrating the versatility of this scaffold in organic synthesis .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine-8-carbaldehyde is characterized by the presence of an aldehyde group at the 8-position of the imidazo[1,2-a]pyridine core. This functional group is reactive and can participate in various chemical transformations, leading to a wide array of derivatives with different properties and potential applications .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-8-carbaldehyde can undergo reactions with different aryl ketones in the presence of a base to yield propenones, which can be further cyclized to form oxopyrimidines and thiopyrimidines . These reactions highlight the reactivity of the aldehyde group and its utility in constructing complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine-8-carbaldehyde derivatives are influenced by the substituents on the imidazo[1,2-a]pyridine core. For instance, the introduction of carboxamide groups has been shown to yield compounds with selective antimycobacterial activity, indicating the importance of optimizing physicochemical properties for specific biological targets . Additionally, the synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines has been reported, with the products exhibiting fluorescence emission, suggesting potential applications in materials science10.

Scientific Research Applications

Synthesis Techniques

Imidazo[1,2-a]pyridines have been synthesized through various methods, demonstrating their versatility in organic chemistry. For instance, Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, while also exploring silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013). Bagdi et al. (2015) achieved the synthesis of 2-triazolyl imidazo[1,2-a]pyridines through a one-pot three-component reaction using nano copper oxide as a click-catalyst (Bagdi, Basha, & Khan, 2015).

Biological Activity

The imidazo[1,2-a]pyridine derivatives have shown significant biological activity. Ladani et al. (2009) synthesized 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, assessing their antimicrobial properties (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Goel, Luxami, and Paul (2016) highlighted the anticancer activities of imidazo[1,2-a]pyridine, suggesting its potential as a novel anticancer agent (Goel, Luxami, & Paul, 2016).

Chemical Modifications and Applications

The modification of imidazo[1,2-a]pyridine-8-carbaldehyde for different applications has been a focus of several studies. For example, Céard et al. (2002) prepared stereoisomers of imidazo[1,2-a]pyridine gem-amido vinyl sulfoxides and vinyl sulfones, exploring the influence of the sulfur oxidation degree on the reaction's stereoselectivity (Céard, Vivier, Roche, & Madesclaire, 2002). Bakhta et al. (2019) synthesized a series of imidazo[1,2-a]pyridinylpropenenitriles via Suzuki–Miyaura and Knoevenagel reactions, highlighting environmentally friendly procedures (Bakhta, Kabri, Crozet, Nedjar-Kolli, & Vanelle, 2019).

Safety And Hazards

Imidazo[1,2-A]pyridine-8-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazo[1,2-A]pyridine-8-carbaldehyde and related compounds have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds.

properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSZEFZHMVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451167
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyridine-8-carbaldehyde

CAS RN

136117-74-3
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-8-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of methyl imidazo[1,2-a]pyridine-8-carboxylate (1.76 g, 10 mmol) in toluene was added DIBAL (1M/THF, 20 ml) at −78° C. dropwise. The mixture was stirred at −78° C. for 1 h, quenched with MeOH (2 mL) and saturated NH4Cl solution (50 mL) and warmed up to rt. The mixture was continued to stir at rt for 1 h and diluted with DCM (60 mL). The aqueous layer was extracted with DCM (60 mL) twice. The combined organic layer was dried over MgSO4 and concentrate. The residue was purified on silica gel with 10% MeOH/DCM to give imidazo[1,2-a]pyridine-8-carbaldehyde (0.8 g, 55%). LRMS (M+H+) m/z 147.1.
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Synthesis routes and methods II

Procedure details

From 3a, reaction time 1.5 h (yield: 85%); mp 137-139° C. (in Yamanaka, M. and al. Chem. Pharm. Bull. 1991, 39, 1556-1567: 103-104° C.); IR (KBr) 1675, 1450, 1320, 1175 cm−1, 1H NMR (400 MHz, CDCl3) δ 7.01 (t, 1H, J=6.5 Hz), 7.75 (s, 1H), 7.82 (s, 1H), 7.86 (d, 1H, J=6.5 Hz), 8.42 (d, 1H, J=6.5 Hz), 10.8 (s, 1H); 13C NMR (CDCl3) δ 111.9, 113.3, 124.2, 126.9, 130.7, 134.9, 143.8, 188.9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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